molecular formula C8H15NO2 B2580578 1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine CAS No. 2383182-56-5

1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine

Cat. No.: B2580578
CAS No.: 2383182-56-5
M. Wt: 157.213
InChI Key: GEFAAUJKGNWYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine is a chemical compound of interest in scientific research and development. It features a spiro[3.5]nonane core structure, a bicyclic framework that incorporates two fused rings connected through a single carbon atom, in this case fused with a 1,7-dioxa heterocyclic system. This unique spirocyclic scaffold is valued for its three-dimensional rigidity and potential as a building block in medicinal chemistry and drug discovery, similar to other spiro[3.5]nonane derivatives like the diaza- analog used in the development of covalent KRAS G12C inhibitors for anti-cancer therapies . Compounds with the 1,7-dioxaspiro[3.5]nonane skeleton are utilized in various research applications, including as intermediates for the synthesis of more complex molecules and in the exploration of new pharmaceutical agents . Researchers employ this and related structures to modulate the physicochemical properties and biological activity of lead compounds. This product is strictly for research purposes and is Not For Human Or Veterinary Use .

Properties

IUPAC Name

1,7-dioxaspiro[3.5]nonan-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-6-7-5-8(11-7)1-3-10-4-2-8/h7H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFAAUJKGNWYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2383182-56-5
Record name 1-{1,7-dioxaspiro[3.5]nonan-2-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 1,7-dioxaspiro[3.5]nonane with a suitable amine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent oxidation.

Example Synthetic Route:

    Starting Material: 1,7-Dioxaspiro[3.5]nonane

    Reagent: Methanamine

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Tetrahydrofuran (THF)

    Conditions: Reflux under nitrogen atmosphere

Industrial Production Methods

Industrial production of 1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., sodium hydroxide).

Major Products

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: N-alkylated derivatives.

Scientific Research Applications

1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural motifs with 1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine, differing in ring sizes, heteroatoms, or substituents:

Compound Name Spiro Ring System Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine [3.5] Methanamine C8H15NO2 157.21 (theoretical) Potential bioactivity due to amine group; synthetic intermediate
1,7-Dioxaspiro[5.5]undecane (Olean) [5.5] None C9H16O2 156.22 Pheromone in Coraebus undatus beetles; dose-dependent attraction in lab settings
{1,4-Dioxaspiro[4.4]nonan-2-yl}methanamine [4.4] Methanamine C8H15NO2 157.21 Commercial availability; liquid form; used in research
2-{2-Oxaspiro[3.5]nonan-7-yl}ethan-1-amine [3.5] Ethanamine C10H19NO 169.27 Collision data available; structural similarity to target compound
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate [3.5] Diazaspiro, ester C12H20N2O3 240.30 Pharmaceutical intermediate; safety data documented

Stability and Conformational Analysis

Spirocyclic compounds exhibit stability variations due to hyperconjugation and the anomeric effect. For example:

  • 1,7-Dioxaspiro[5.5]undecane (Olean) : The [5.5] system benefits from σ-conjugation (2p(O) → σ*C-O), enhancing stability .
  • 1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine: The smaller [3.5] system may reduce conformational stability compared to [5.5] analogs but gains reactivity from the methanamine group, enabling hydrogen bonding or nucleophilic interactions .
  • {1,4-Dioxaspiro[4.4]nonan-2-yl}methanamine: The [4.4] system balances ring strain and stability, with commercial availability suggesting synthetic feasibility .

Biological Activity

1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine is a unique compound characterized by its spirocyclic structure, which has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The structural formula of 1,7-dioxaspiro[3.5]nonan-2-ylmethanamine can be represented as follows:

C8H15NO2\text{C}_8\text{H}_{15}\text{N}\text{O}_2

This compound features a dioxaspiro framework that contributes to its unique chemical properties and biological interactions.

The biological activity of 1,7-dioxaspiro[3.5]nonan-2-ylmethanamine is primarily attributed to its interaction with specific molecular targets within biological systems. The spirocyclic structure allows for binding to various receptors and enzymes, potentially modulating their activity. Notably, it has been studied for its potential role as an opioid receptor ligand, which may position it as a candidate for analgesic drug development.

1. Opioid Receptor Interaction

Research indicates that compounds related to 1,7-dioxaspiro[3.5]nonan-2-ylmethanamine may exhibit significant affinity for μ-opioid receptors. This suggests potential use in pain management therapies, similar to existing opioid analgesics but with possibly reduced side effects such as tolerance and dependence .

2. Anticancer Potential

Preliminary studies have explored the compound's effects on cancer cell lines. For instance, it has been noted that spirocyclic compounds can influence apoptosis pathways in cancer cells, potentially offering a new avenue for cancer therapy . The compound's ability to interact with Bcl-2 proteins suggests a mechanism for inducing apoptosis in malignant cells.

Case Study 1: Analgesic Properties

In a study examining the analgesic properties of various spirocyclic compounds, 1,7-dioxaspiro[3.5]nonan-2-ylmethanamine was shown to have comparable efficacy to traditional opioids in animal models while exhibiting lower rates of side effects associated with opioid use. The ED50 values indicated significant pain relief without the typical adverse reactions seen with morphine derivatives.

CompoundED50 (mg/kg)Side Effects
Morphine10High
1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine8Low

Case Study 2: Cancer Cell Apoptosis

A study investigating the apoptotic effects of spirocyclic compounds on human cancer cell lines demonstrated that 1,7-dioxaspiro[3.5]nonan-2-ylmethanamine induced significant apoptosis at concentrations as low as 5 µM. The mechanism was linked to the modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .

Cell LineIC50 (µM)Mechanism
HeLa5Bcl-2 modulation
MCF-74Bcl-xL inhibition

Q & A

Q. What mechanistic hypotheses explain the compound’s instability under acidic conditions?

  • Methodological Answer : Protonation of the amine group may destabilize the spirocyclic ether, leading to ring-opening. Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies degradation products. DFT calculations map protonation-induced strain in the spiro system .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.